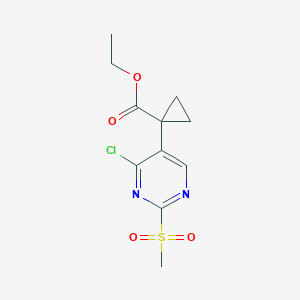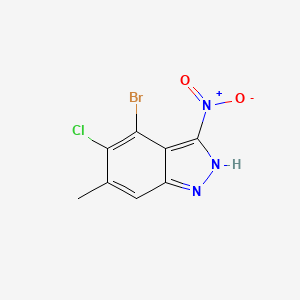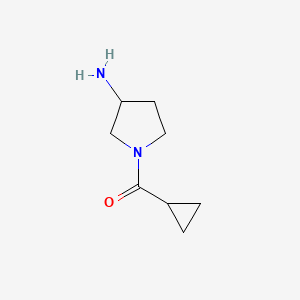
(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone is a chemical compound with the molecular formula C8H14N2O It is characterized by the presence of a pyrrolidine ring, an amino group, and a cyclopropyl group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaminobutane derivative.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically involving a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of ®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential activity as an agonist or antagonist at various receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of ®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at a receptor, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-3-Amino-1-pyrrolidinylmethanone: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
®-(3-Amino-1-pyrrolidinyl)(phenyl)methanone: Contains a phenyl group instead of a cyclopropyl group, which may result in different pharmacological properties.
(S)-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone: The enantiomer of the compound, which may have different stereochemical interactions with biological targets.
Uniqueness
®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring, which may confer specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
(3-aminopyrrolidin-1-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C8H14N2O/c9-7-3-4-10(5-7)8(11)6-1-2-6/h6-7H,1-5,9H2 |
InChIキー |
QTYGXDUXIZLHGI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)N2CCC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)
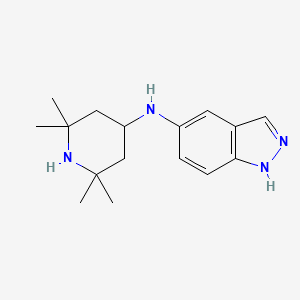
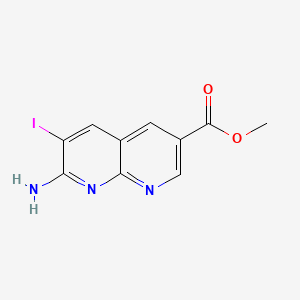
![7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13920439.png)
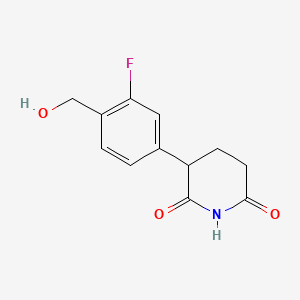
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)
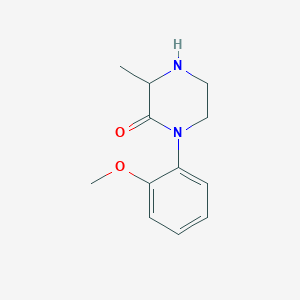
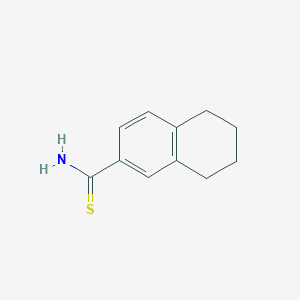
![benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate](/img/structure/B13920470.png)

